

Unveiling the Pharmacological Profile of Cilastatin Sodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Cilastatin (sodium)*

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Cilastatin sodium, a potent and specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), plays a critical role in modern antibacterial therapy. This technical guide provides an in-depth exploration of the pharmacological properties of cilastatin sodium, designed for researchers, scientists, and drug development professionals. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic profile, and its synergistic relationship with the carbapenem antibiotic, imipenem.

Core Mechanism of Action: Inhibition of Dehydropeptidase-I

Cilastatin sodium's primary pharmacological function is the competitive and reversible inhibition of dehydropeptidase-I, a zinc metalloenzyme located in the brush border of the renal tubules.

[1] DHP-I is responsible for the hydrolysis and subsequent inactivation of the carbapenem antibiotic imipenem.[2] By blocking this enzymatic degradation, cilastatin sodium effectively preserves the active form of imipenem in the body, leading to higher and more sustained plasma and urine concentrations of the antibiotic.[3][4] This inhibition is crucial for the efficacy of imipenem, particularly in treating urinary tract infections.[4] It is important to note that cilastatin itself possesses no intrinsic antibacterial activity.[2]

Quantitative Inhibition Data

The inhibitory potency of cilastatin against DHP-I has been quantified through various in vitro studies. The following table summarizes key inhibitory constants.

Parameter	Value	Enzyme Source	Notes
IC ₅₀	0.1 µM	Renal Dehydropeptidase I	The half maximal inhibitory concentration, indicating high potency.
K _i	0.02 - 1 µM	Mammalian Renal Dipeptidase	The inhibition constant, confirming specific and effective competitive inhibition.

Pharmacokinetic Properties

The pharmacokinetic profiles of cilastatin and imipenem have been extensively studied in healthy volunteers and various patient populations. Co-administration of cilastatin significantly enhances the urinary recovery of active imipenem from as low as 6% to approximately 70%.^[3]^[4] Both drugs exhibit similar plasma half-lives of about one hour in individuals with normal renal function.^[3]

Pharmacokinetic Parameters in Healthy Adults

The following table summarizes key pharmacokinetic parameters for cilastatin and imipenem following intravenous administration.

Parameter	Cilastatin	Imipenem	Units
Peak Plasma Concentration (C _{max})	56 - 88 (for 1g dose)	41 - 83 (for 1g dose)	µg/mL
Time to Peak (T _{max})	End of infusion	End of infusion	hours
Area Under the Curve (AUC)	Increased by probenecid	Increased by ~20% with cilastatin	µg·h/mL
Elimination Half-life (t _{1/2})	~1	~1	hours
Volume of Distribution (V _d)	0.14 (central compartment)	0.16 (central compartment)	L/kg
Plasma Clearance	12.4	12.1	L/h/1.73 m ²
Protein Binding	~40%	~20%	%

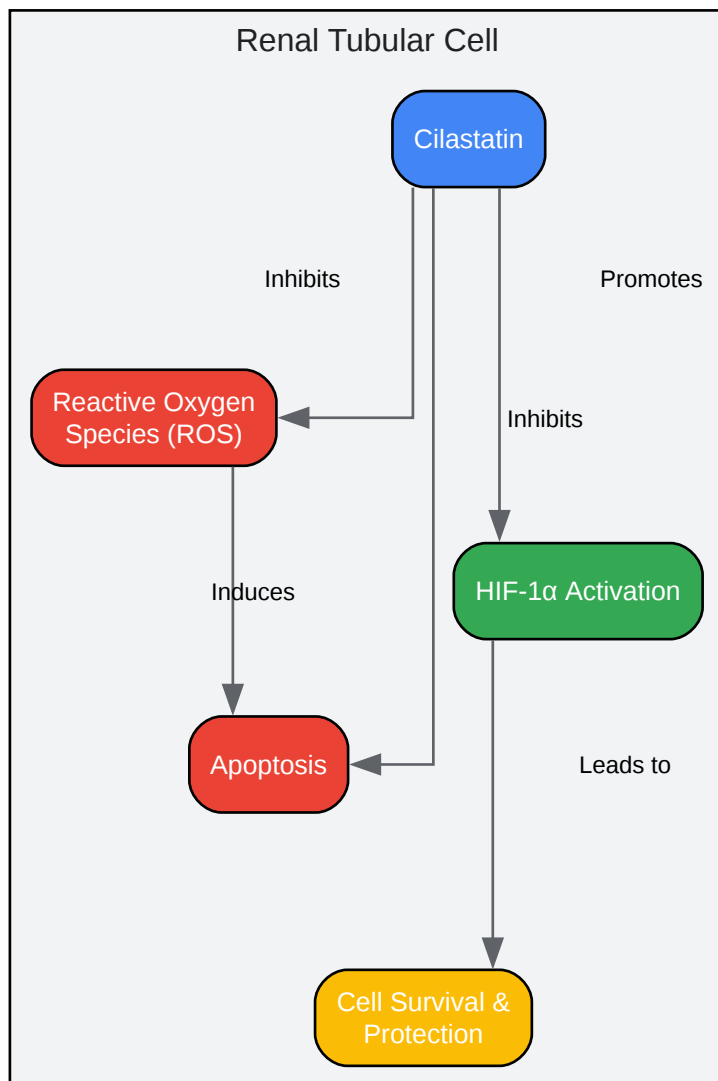
Nephroprotective Effects of Cilastatin

Beyond its role as a DHP-I inhibitor, research has unveiled a significant nephroprotective role for cilastatin. It has been shown to mitigate the nephrotoxicity associated not only with imipenem but also with other drugs like vancomycin, cisplatin, and cyclosporine.[5] The mechanisms underlying this protective effect are multifaceted and involve the modulation of key cellular signaling pathways.

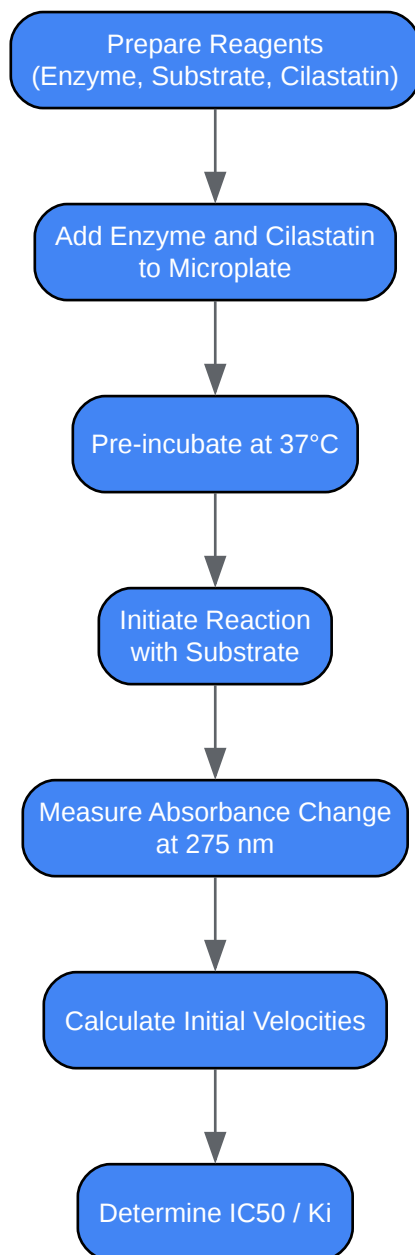
Signaling Pathways in Cilastatin-Mediated Nephroprotection

Cilastatin's nephroprotective effects are attributed to its ability to reduce reactive oxygen species (ROS) production and inhibit apoptosis in renal tubular cells.[5][6] One of the key pathways implicated is the activation of Hypoxia-Inducible Factor-1α (HIF-1α), which plays a pivotal role in cellular adaptation to low oxygen and stress.[7]

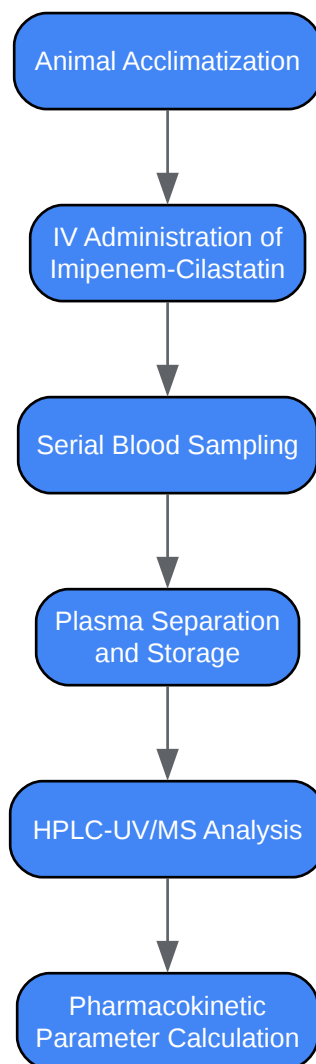
Cilastatin-Mediated Nephroprotection Signaling Pathway



Workflow for DHP-I Inhibition Assay



Preclinical Pharmacokinetic Study Workflow



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References

- 1. Pharmacokinetics of imipenem in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 2. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of imipenem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1 α Activation - PMC [pmc.ncbi.nlm.nih.gov]
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